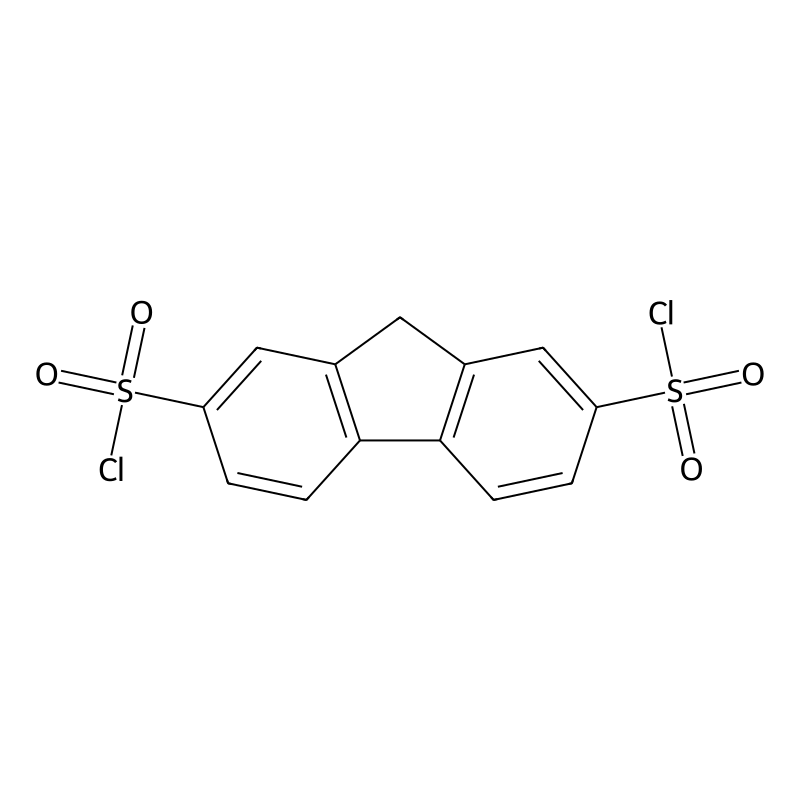

9H-fluorene-2,7-disulfonyl dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis Precursor

9H-Fluorene-2,7-disulfonyl dichloride is a valuable intermediate used in the synthesis of various fluorene derivatives. Fluorene is a three-ringed aromatic hydrocarbon molecule with applications in optoelectronic devices and polymers PubChem: . Due to the reactive nature of the sulfonyl chloride groups (SO2Cl), 9H-fluorene-2,7-disulfonyl dichloride can undergo substitution reactions to introduce different functional groups onto the fluorene core. These functionalized fluorene derivatives possess altered properties compared to the parent fluorene molecule, making them suitable for various research applications ScienceDirect.

- Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonate thioesters.

- Hydrolysis: In the presence of water, the sulfonyl chloride groups can hydrolyze to yield sulfonic acids.

Common Reagents and Conditions- Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

- Solvents: Organic solvents like dichloromethane, chloroform, or tetrahydrofuran are typically utilized.

- Catalysts: Catalysts such as pyridine or triethylamine may be employed to enhance reaction rates.

Major Products Formed

The primary products from reactions involving 9H-fluorene-2,7-disulfonyl dichloride include:

- Sulfonamides (from reactions with amines)

- Sulfonate Esters (from reactions with alcohols)

- Sulfonate Thioesters (from reactions with thiols).

Research indicates that 9H-fluorene-2,7-disulfonyl dichloride exhibits potential biological activity through its ability to modify biomolecules. It is particularly explored for its role in drug development and the synthesis of sulfonamide-based drugs. The compound's reactivity allows for modifications that can enhance the therapeutic properties of various biomolecules.

The synthesis of 9H-fluorene-2,7-disulfonyl dichloride generally involves two main steps:

- Sulfonation: Fluorene is treated with sulfuric acid or oleum to introduce sulfonic acid groups at the 2 and 7 positions.

- Chlorination: The resulting sulfonic acids are then converted into sulfonyl chlorides using reagents like thionyl chloride or phosphorus pentachloride .

On an industrial scale, these methods are optimized for efficiency and yield through continuous flow reactors and advanced separation techniques.

9H-fluorene-2,7-disulfonyl dichloride finds diverse applications across various fields:

- Organic Synthesis: It serves as a reagent for introducing sulfonyl chloride groups into organic molecules.

- Biological Research: The compound is used to modify proteins and peptides for structural and functional studies.

- Drug Development: It is investigated for potential use in synthesizing new pharmaceutical compounds.

- Industrial Use: The compound contributes to the production of specialty chemicals, polymers, and dyes .

Studies on interaction mechanisms involving 9H-fluorene-2,7-disulfonyl dichloride often focus on its reactivity with biological molecules. By modifying proteins or other biomolecules through substitution reactions, researchers can analyze changes in activity or function. Such studies are crucial for understanding how modifications influence biological processes.

Similar Compounds

Several compounds share structural similarities with 9H-fluorene-2,7-disulfonyl dichloride:

- Fluorene-2,7-disulfonic Acid: Contains sulfonic acid groups instead of sulfonyl chlorides.

- Fluorene-2,7-Dicarboxylic Acid: Features carboxylic acid groups instead of sulfonyl chlorides.

- Fluorene-2,7-Dibromo: Contains bromine atoms instead of sulfonyl chloride groups.

Uniqueness

The uniqueness of 9H-fluorene-2,7-disulfonyl dichloride lies in its high reactivity due to the presence of sulfonyl chloride groups. This makes it a valuable reagent in organic synthesis compared to its analogs that may not exhibit similar reactivity profiles. Its ability to form various derivatives through substitution reactions further enhances its utility in research and industry .